molecular formula C25H25NO8S B11601862 ethyl (5Z)-2-(4-methoxyanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-methoxyanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B11601862
M. Wt: 499.5 g/mol
InChI Key: VBNINDVLJZRFPO-ZIJAOZNWSA-N
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Description

ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxy, phenyl, amino, and thiophene groups

Preparation Methods

The synthesis of ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the methoxy and phenyl groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives and compounds with methoxy and phenyl groups. These similar compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological effects.

Biological Activity

Ethyl (5Z)-2-(4-methoxyanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure features a thiophene ring, a carboxylate group, and multiple methoxy and aniline substituents, contributing to its unique chemical properties.

Property Value
Molecular FormulaC29H27NO4S
Molecular Weight485.6 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Utilizing appropriate starting materials under controlled conditions.
  • Introduction of Benzylidene Group : Reaction with a benzylidene compound, often catalyzed by a base.
  • Esterification : The final step involves the reaction of the carboxylic acid with ethanol to form the ethyl ester.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies highlight its potential as an anticancer agent. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. This interaction may alter signaling pathways critical for tumor growth and survival.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Results : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating strong antimicrobial properties.
  • Anticancer Efficacy Study :
    • Objective : Assess cytotoxicity against MCF-7 breast cancer cells.
    • Results : IC50 value was determined to be 25 µM after 48 hours of treatment, suggesting significant potential as an anticancer therapeutic.

Properties

Molecular Formula

C25H25NO8S

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C25H25NO8S/c1-5-33-25(29)22-23(28)20(35-24(22)26-16-7-9-17(30-2)10-8-16)13-15-6-11-18(19(12-15)31-3)34-14-21(27)32-4/h6-13,28H,5,14H2,1-4H3/b20-13-,26-24?

InChI Key

VBNINDVLJZRFPO-ZIJAOZNWSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC(=O)OC)OC)/SC1=NC3=CC=C(C=C3)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)SC1=NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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